N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide
Description
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide is a complex organic compound that belongs to the class of benzamides. It contains a benzene ring substituted with a carboxamido group, a piperidine ring, and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-27-17-7-6-15(19(28-2)20(17)29-3)21(26)22-14-8-10-25(11-9-14)18-12-16(23-24-18)13-4-5-13/h6-7,12-14H,4-5,8-11H2,1-3H3,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXUENHDQNLRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide typically involves multiple steps. One common route includes the selective substitution of a chlorine atom at the 4-position of a precursor compound with 3-amino-5-cyclopropylpyrazole under basic conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated compound.
Scientific Research Applications
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential effects on various biological pathways.
Medicine: It has shown promise as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to this enzyme, the compound can modulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide: Shares the pyrazole and benzamide moieties but lacks the piperidine and trimethoxybenzene groups.
4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide: Contains a similar pyrazole ring but has different substituents and a quinazoline core.
Uniqueness
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide is unique due to its combination of a piperidine ring, a pyrazole ring, and a trimethoxybenzene moiety. This unique structure contributes to its specific biological activities and potential therapeutic applications.
Biological Activity
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1902907-27-0 |
| Molecular Formula | C21H28N4O4 |
| Molecular Weight | 400.5 g/mol |
The primary target for this compound is the p21-activated kinase 4 (PAK4) . This compound inhibits PAK4 activity, leading to the modulation of various cellular pathways regulated by Rho family GTPases, particularly Rac and Cdc42 . The inhibition of PAK4 results in:
- Inhibition of cell growth
- Promotion of cell apoptosis
- Regulation of cytoskeletal functions
These actions suggest potential therapeutic applications in cancer treatment and other diseases characterized by aberrant cell proliferation.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antitumor Activity : In vitro studies have demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines.
- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation through its action on specific signaling pathways.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective properties, warranting further investigation into this aspect for this compound.
Structure–Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components. The presence of the pyrazole ring is crucial for its interaction with biological targets, enhancing its efficacy as an antitumor agent. Modifications to the piperidine or methoxy groups could potentially alter its biological profile.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound | Target Activity |
|---|---|
| N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-thiazole | Antitumor and anti-inflammatory |
| N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-phenoxyacetamide | Antimicrobial properties |
This comparison highlights the distinct biological activities associated with different structural modifications.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of breast cancer cells through PAK4 inhibition.
- Animal Models : Research conducted on murine models indicated a reduction in tumor size when treated with this compound compared to controls, suggesting its potential as an effective anticancer agent.
- Mechanistic Studies : Investigations into the signaling pathways affected by this compound revealed alterations in apoptosis-related proteins and cytoskeletal dynamics consistent with PAK4 inhibition.
Q & A
Basic Research Questions
Q. What are the standard synthetic strategies for preparing N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide?
- Methodological Answer : The synthesis typically involves coupling a piperidine-pyrazole intermediate with a trimethoxybenzoyl chloride derivative. Key steps include:
- Amide bond formation : Use coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in THF with triethylamine (Et₃N) to activate carboxylic acids .
- Purification : Column chromatography (silica gel, chloroform/methanol gradients) is critical for isolating the product, followed by crystallization for structural homogeneity .
- Structural confirmation : ¹H/¹³C NMR and LC-MS are used to verify regioisomeric purity and functional group integrity .
Q. How are intermediates like 5-cyclopropyl-1H-pyrazole-3-yl-piperidine synthesized and characterized?
- Methodological Answer :
- Cyclopropane introduction : Cyclopropanation of allylic precursors via Simmons-Smith reactions or transition-metal catalysis .
- Piperidine functionalization : Nucleophilic substitution or reductive amination to attach the pyrazole moiety .
- Analytical validation : IR spectroscopy for amine/amide bonds, and elemental analysis to confirm stoichiometry .
Q. What analytical techniques are essential for assessing purity and stability of this compound?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) to quantify impurities (<0.5% threshold) .
- Residual solvent analysis : GC-MS or headspace methods to comply with ICH guidelines .
- Stability studies : Accelerated degradation under heat/humidity (40°C/75% RH) monitored by TLC and NMR to identify hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for similar benzamide derivatives?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in cyclopropane formation .
- Reaction path screening : Tools like GRRM17 or AFIR (artificial force-induced reaction) identify low-energy pathways, reducing trial-and-error experimentation .
- Machine learning : Train models on existing reaction data (e.g., yields, solvent effects) to predict optimal conditions (e.g., THF vs. DMF for amide coupling) .
Q. How should researchers resolve contradictions between predicted and observed biological activity?
- Methodological Answer :
- In silico vs. in vitro validation : Cross-validate PASS program predictions (e.g., kinase inhibition) with enzymatic assays (e.g., IC₅₀ measurements) .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. trifluoromethyl groups) to isolate key pharmacophores .
- Metabolic stability assays : Liver microsome studies (human/rat) to assess discrepancies between predicted and actual half-lives .
Q. What statistical approaches are recommended for optimizing reaction conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to test variables like temperature, solvent polarity, and catalyst loading .
- Response Surface Methodology (RSM) : Central composite designs to identify maxima/minima in yield or enantiomeric excess .
- Multivariate analysis : PCA (principal component analysis) to correlate NMR/LC-MS spectral data with reaction efficiency .
Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Solvent selection : Replace THF with 2-MeTHF for safer large-scale reactions .
- Catalyst recycling : Immobilize metal catalysts (e.g., Pd/C) on silica to reduce costs and improve turnover .
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
